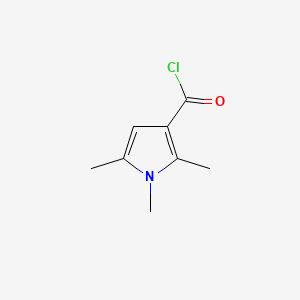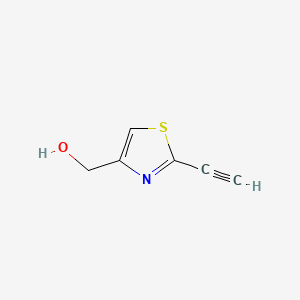
N-Feruloyl Serotonin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Feruloyl Serotonin-d3 is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is characterized by the presence of a feruloyl group attached to the serotonin molecule, which enhances its antioxidant properties. This compound is often studied for its potential neuroprotective effects and its ability to attenuate oxidative stress and apoptosis in neuronal cells .
Aplicaciones Científicas De Investigación
N-Feruloyl Serotonin-d3 has a wide range of scientific research applications, including:
Antioxidant Activity: The compound exhibits strong antioxidant properties, which can be utilized in the development of antioxidant therapies.
Anti-inflammatory Effects: This compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it useful in the treatment of inflammatory conditions.
Cancer Research: The compound’s anti-tumor properties have been explored in various cancer models.
Mecanismo De Acción
Target of Action
N-Feruloyl Serotonin (FS) primarily targets neuronal cells . It has been found to have a significant impact on human neuroblastoma SH-SY5Y cells . These cells are often used as a model for neuronal function and differentiation, and they play a crucial role in the nervous system .
Mode of Action
FS interacts with its targets primarily through its antioxidant activity . It has been found to exert protective effects on neuronal damage by regulating oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells . Specifically, FS treatment has been observed to increase the anti-apoptotic factor B-cell lymphoma protein 2 (Bcl-2) and decrease the pro-apoptotic factor Bcl-2-associated X protein .
Biochemical Pathways
The primary biochemical pathway affected by FS is the mitogen-activated protein kinase signaling pathway . This pathway plays a key role in regulating cellular activities such as gene expression, cell division, and apoptosis. FS attenuates neuronal apoptosis stimulated by amyloid-beta (Aβ) through the regulation of this pathway . Moreover, FS treatment has been observed to activate CREB-BDNF signaling in Aβ-induced SH-SY5Y cells .
Result of Action
The primary result of FS’s action is the attenuation of oxidative stress and apoptosis in neuronal cells . This is achieved through the upregulation of anti-apoptotic factors and the downregulation of pro-apoptotic factors . As a result, FS shows potential neuroprotective effects on Aβ-induced neuronal damage .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Feruloyl Serotonin-d3 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound interacts with proteins involved in apoptosis, such as B-cell lymphoma protein 2 (Bcl-2) and Bcl-2-associated X protein (Bax), promoting cell survival and reducing cell death .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer’s disease . This compound enhances cell viability and decreases the levels of reactive oxygen species (ROS) in treated cells . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to antioxidant enzymes, enhancing their activity and reducing oxidative stress . Additionally, this compound inhibits pro-apoptotic proteins like Bax and activates anti-apoptotic proteins like Bcl-2, thereby promoting cell survival . This compound also modulates the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its antioxidant and anti-apoptotic effects are sustained over extended periods, indicating its stability and potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and apoptosis . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan decarboxylase and tryptamine 5-hydroxylase, which are involved in serotonin biosynthesis . Additionally, it affects the levels of metabolites related to oxidative stress and apoptosis, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is likely transported across cell membranes by serotonin transporters, which facilitate its uptake into cells . Once inside the cells, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Feruloyl Serotonin-d3 can be synthesized through a series of chemical reactions involving the coupling of ferulic acid with serotonin. The process typically involves the following steps:
Esterification: Ferulic acid is first esterified with an alcohol to form an ester intermediate.
Amidation: The ester intermediate is then reacted with serotonin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Deuteration: The final step involves the incorporation of deuterium atoms into the serotonin molecule to obtain the deuterated form, this compound.
Industrial Production Methods
Industrial production of this compound involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from natural sources such as safflower seed meal. The process includes the following steps:
Extraction: Safflower seed meal is extracted with a suitable solvent to obtain a crude extract containing this compound.
Chromatography: The crude extract is subjected to HSCCC using a two-phase solvent system composed of chloroform, methanol, and hydrochloric acid. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
Purification: The separated fractions are collected and further purified to obtain this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Feruloyl Serotonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the feruloyl group to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the feruloyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted serotonin derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(p-Coumaroyl) Serotonin: Another serotonin derivative with similar antioxidant and anti-inflammatory properties.
Feruloyltyramine: A compound with comparable antioxidant activity but different molecular targets.
4-Coumaroyl Serotonin: A serotonin derivative with similar neuroprotective effects.
Uniqueness
N-Feruloyl Serotonin-d3 is unique due to its deuterated form, which enhances its stability and bioavailability. Additionally, its strong neuroprotective and antioxidant properties make it a promising candidate for therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Feruloyl Serotonin-d3 involves the coupling of Feruloyl chloride with Serotonin-d3 in the presence of a coupling agent.", "Starting Materials": [ "Feruloyl chloride", "Serotonin-d3", "Coupling agent (e.g. DCC, DIC, or EDC)", "Solvent (e.g. DMF, DMSO, or THF)", "Base (e.g. triethylamine or pyridine)" ], "Reaction": [ "Dissolve Feruloyl chloride and Serotonin-d3 in a dry solvent under inert atmosphere.", "Add a coupling agent and a base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1795138-29-2 |
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
355.408 |
Nombre IUPAC |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
Clave InChI |
WGHKJYWENWLOMY-RQTUGABZSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Sinónimos |
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide; N-Feruloylserotonin-d3; NSC 369502-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
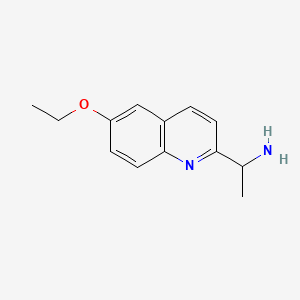
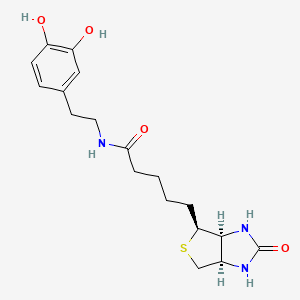
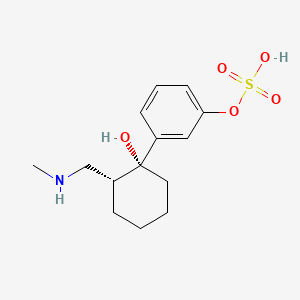
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
